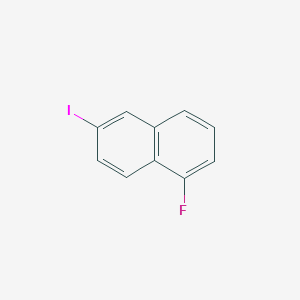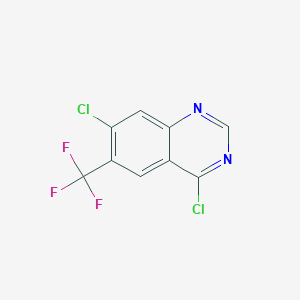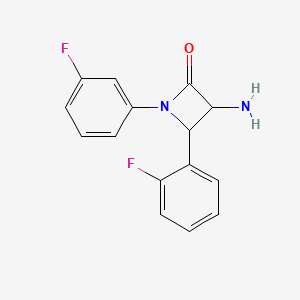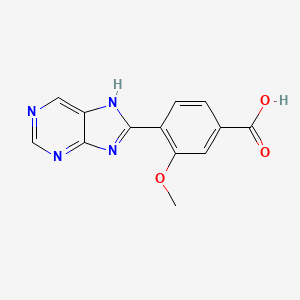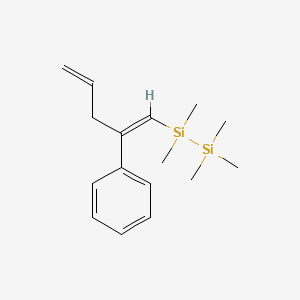
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a pentamethyl group and a phenyl-substituted penta-1,4-dienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane typically involves the reaction of allylic silanes with alkynes in the presence of a catalyst. One common method is the regioselective anti-allylindation of alkynes using indium bromide (InBr3) and allylic silanes . This process generates 1,4-dienylindiums, which can be further treated to produce the desired disilane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the disilane to simpler silanes.
Substitution: The phenyl and dienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Chemistry
In chemistry, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with other elements, facilitating the formation of stable compounds. The phenyl and dienyl groups can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
- (Z)-Dimethyl(2-phenyl-1,4-pentadienyl)-2-thienylsilane
- (E)-1-((E)-1-chloro-4-methyl-2-phenylpenta-1,4-dien-1-yl)-3,3…
Uniqueness
Compared to similar compounds, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is unique due to its pentamethyl-disilane structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and the exploration of new chemical reactions.
属性
分子式 |
C16H26Si2 |
|---|---|
分子量 |
274.55 g/mol |
IUPAC 名称 |
dimethyl-[(1Z)-2-phenylpenta-1,4-dienyl]-trimethylsilylsilane |
InChI |
InChI=1S/C16H26Si2/c1-7-11-16(15-12-9-8-10-13-15)14-18(5,6)17(2,3)4/h7-10,12-14H,1,11H2,2-6H3/b16-14- |
InChI 键 |
VRDQJLUGRKGUAU-PEZBUJJGSA-N |
手性 SMILES |
C[Si](C)(C)[Si](C)(C)/C=C(/CC=C)\C1=CC=CC=C1 |
规范 SMILES |
C[Si](C)(C)[Si](C)(C)C=C(CC=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
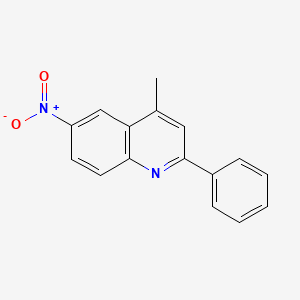
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
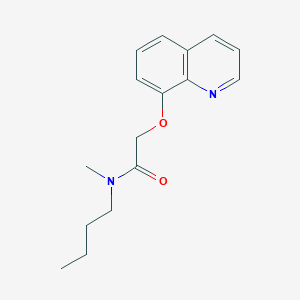
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
